4beta-Hydroxy-19-normanoyl oxide
Description
Properties
Molecular Formula |
C19H32O2 |
|---|---|
Molecular Weight |
292.5 g/mol |
IUPAC Name |
(3R,4aR,6aR,7S,10aS,10bR)-3-ethenyl-3,4a,7,10a-tetramethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-7-ol |
InChI |
InChI=1S/C19H32O2/c1-6-16(2)12-8-15-17(3)10-7-11-18(4,20)14(17)9-13-19(15,5)21-16/h6,14-15,20H,1,7-13H2,2-5H3/t14-,15-,16+,17+,18+,19-/m1/s1 |
InChI Key |
GMQKFJDFCHFCEV-VLUPQCQJSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2[C@]3(CCC[C@]([C@@H]3CC[C@]2(O1)C)(C)O)C)C=C |
Canonical SMILES |
CC1(CCC2C3(CCCC(C3CCC2(O1)C)(C)O)C)C=C |
Synonyms |
4-BHNO cpd 4beta-hydroxy-19-normanoyl oxide |
Origin of Product |
United States |
Preparation Methods
Precursor Selection and Nor Formation
The synthesis of 19-nor compounds often begins with steroid or diterpene precursors. For example, the removal of the C-19 methyl group in steroids is typically achieved via Birch reduction or oxidative decarboxylation . In the case of 19-norcorticosterone synthesis, sodium aluminum bis(methoxyethoxy)hydride (SMBH) was employed to reduce a lactone intermediate, followed by deketalization to yield the norsteroid framework. Applying this methodology to a labdane-type precursor could facilitate the formation of the 19-normanoyl backbone.
Key Reaction Steps:
-
Diketone Reduction : A labdadienyl lactone precursor (analogous to those used in) could be reduced with SMBH to yield a triol intermediate.
-
Deketalization : Acidic hydrolysis of protective groups (e.g., ethylene ketals) would generate a free dihydroxy ketone.
-
Demethylation : Oxidative cleavage or enzymatic removal of the C-19 methyl group would yield the 19-nor structure.
Stereoselective Hydroxylation at C-4β
Introducing the 4β-hydroxyl group requires precise stereochemical control. Sharpless asymmetric dihydroxylation or enzyme-mediated hydroxylation (e.g., cytochrome P450 enzymes) could achieve this. For instance, microbial hydroxylation systems have been used to introduce β-oriented hydroxyl groups in diterpenoids. Alternatively, epoxidation followed by ring-opening could provide access to the desired configuration.
Example Protocol:
Cyclization and Oxide Formation
The manoyl oxide moiety likely arises from cyclization of a geranylgeranyl diphosphate (GGPP) derivative. In labdane diterpene biosynthesis, class II diterpene cyclases convert GGPP to copalyl diphosphate (CPP), which is further cyclized by class I enzymes. A similar approach could be adapted for chemical synthesis:
-
GGPP Analog Preparation : Synthesize a nor-GGPP derivative lacking the C-19 methyl group.
-
Acid-Catalyzed Cyclization : Use Lewis acids (e.g., BF3·OEt2) to promote cyclization into the manoyl oxide skeleton.
Biotechnological and Biosynthetic Methods
Modular Engineering in E. coli
Recent advances in metabolic engineering enable the production of labdane-related diterpenes in E. coli. By co-expressing class II and class I diterpene synthases, researchers have generated precursors to over 5,000 natural products. For 4β-hydroxy-19-normanoyl oxide:
-
Gene Selection :
-
Class II cyclase (e.g., ent-CPP synthase) to produce nor-CPP.
-
Class I synthase (e.g., kaurene synthase) to cyclize nor-CPP into a nor-manoyl oxide skeleton.
-
Hydroxylase (e.g., CYP450) to introduce the 4β-hydroxyl group.
-
-
Fermentation and Extraction :
Enzymatic Hydroxylation
Cytochrome P450 enzymes from Arabidopsis thaliana or fungal sources could catalyze the 4β-hydroxylation step. For example, CYP88A4 hydroxylates ent-kaurenoic acid at C-13 in gibberellin biosynthesis, suggesting analogous enzymes could target C-4 in nor-manoyl oxide.
Analytical Characterization
Spectroscopic Confirmation
-
NMR Spectroscopy : 2D COSY and NOESY experiments (as in) can resolve the 4β-hydroxyl configuration and nor structure.
-
X-Ray Crystallography : Single-crystal analysis (employed for labdane diterpenoids in) provides definitive proof of stereochemistry.
-
Mass Spectrometry : High-resolution MS (e.g., exact mass 334.2144 g/mol as in) confirms molecular formula.
Table 1: Comparative Analytical Data for 4β-Hydroxy-19-Normanoyl Oxide and Analogues
Q & A
Q. How can isotopic labeling resolve metabolic pathways of 4β-Hydroxy-19-normanoyl oxide in biological systems?
- Methodological Answer : Synthesize -labeled analogs (e.g., at the C-19 position) to track metabolic fate via LC-MS/MS. For example, 4-hydroxy-[3-$ ^{13}C $$ nonanoate (a structural analog) was used to distinguish between β-oxidation and alternative pathways in in vitro hepatocyte models. Isotopic enrichment in acetyl-CoA or TCA cycle intermediates confirms pathway dominance .
Q. What strategies address contradictions in reported biological activities of 4β-Hydroxy-19-normanoyl oxide derivatives?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., enzyme inhibition vs. cell viability). For instance, discrepancies in IC values may arise from impurity profiles—employ preparative HPLC to isolate >98% pure fractions. Grouping/read-across analysis with structurally similar compounds (e.g., 4-hydroxybenzoates) can identify shared mechanisms while adjusting for substituent effects .
Q. How to design kinetic studies for enzyme interactions with 4β-Hydroxy-19-normanoyl oxide?
- Methodological Answer : Use surface plasmon resonance (SPR) or stopped-flow spectroscopy to measure binding kinetics (, ). Molecular docking (e.g., AutoDock Vina) predicts binding poses, while MD simulations (>100 ns) assess stability. For oxidoreductases, monitor NADPH depletion at 340 nm to calculate and . Include negative controls with non-hydroxylated analogs to isolate hydroxyl group effects .
Data Contradiction Analysis
Q. Why do computational and experimental logP values differ for 4β-Hydroxy-19-normanoyl oxide?
- Methodological Answer : Computational models (e.g., XLogP3) often underestimate hydrogen-bonding capacity of β-hydroxyl groups. Validate experimentally via shake-flask method (octanol/water partitioning at pH 7.4). Discrepancies >0.5 log units suggest unaccounted solvent interactions or ionization states. Adjust force fields in simulations to include explicit water molecules .
Literature Synthesis Guidelines
Q. How to conduct a systematic review of 4β-Hydroxy-19-normanoyl oxide research?
- Methodological Answer : Use Boolean searches in PubMed/Scifinder with terms: ("4β-Hydroxy-19-normanoyl oxide" OR "Normanoyl oxide derivatives") AND ("synthesis" OR "metabolism"). Filter for peer-reviewed journals (post-2010) and exclude patents. Cross-reference citations in high-impact papers (e.g., J. Biol. Chem.) to identify overlooked studies. Tabulate conflicting data (e.g., biological IC) for meta-analysis .
05 文献检索Literature search for meta-analysis02:58
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
